molecular formula C14H25Cl2N3 B1442563 1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride CAS No. 1332531-43-7

1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride

Cat. No. B1442563
M. Wt: 306.3 g/mol
InChI Key: SLCZXCXXWSEHCM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride is C12H18N2.2ClH . The average mass is 218.338 Da and the monoisotopic mass is 218.178299 Da .

Scientific Research Applications

Chemical Synthesis and Properties

  • Derivatives and Synthetic Applications : Research has explored derivatives of similar compounds, demonstrating their utility in creating diverse chemical structures. For example, derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde and its analogs have been synthesized, indicating the versatility of dimethylamino and piperidine-containing compounds in chemical synthesis (Vyzhdak et al., 2005). Similarly, the synthesis and properties of cross-conjugated ω,ω′-bis-dimethylamino ketones and dinitriles with N-acetyl- and N-benzylpiperidine cycles have been investigated, showcasing the reactivity and potential application of these compounds in developing new materials or molecules (Krasnaya et al., 2011).

  • Spectroscopic Properties and Catalysis : The spectroscopic properties and catalytic applications of compounds containing dimethylamino and piperidine units have been a subject of study. For instance, cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing a cycloalkane or piperidine fragment have been synthesized and their spectroscopic properties studied, revealing their potential in applications requiring specific optical properties (Krasnaya et al., 2009).

  • Crystal Structure and Theoretical Studies : The crystal structure and theoretical studies on compounds with piperidin-4-amine structures have provided insight into their chemical behavior and potential applications in material science or drug design. An example includes the crystal structure and DFT studies on (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, prepared via a greener, solvent-free method (Kumar et al., 2020).

  • Electrosynthesis and Organic Reactions : The electrosynthesis of organic compounds using dimethylamino and piperidine derivatives highlights the role of these functionalities in electrochemical applications. This includes the electrooxidative amination of 1,4-dihydroxybenzene to produce benzoquinones, showcasing the utility of these compounds in synthetic organic chemistry (Golabi et al., 2003).

Safety And Hazards

1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride can cause serious eye damage and is harmful in contact with skin . It was abandoned as a psychoactive drug due to its potential toxicity.

properties

IUPAC Name

1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3.2ClH/c1-16(2)14-5-3-12(4-6-14)11-17-9-7-13(15)8-10-17;;/h3-6,13H,7-11,15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCZXCXXWSEHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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